molecular formula C8H3ClF3NO3 B1358724 3-Nitro-5-(trifluoromethyl)benzoyl chloride CAS No. 782-79-6

3-Nitro-5-(trifluoromethyl)benzoyl chloride

Cat. No.: B1358724
CAS No.: 782-79-6
M. Wt: 253.56 g/mol
InChI Key: DQFYRJZINHXBSM-UHFFFAOYSA-N
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Description

3-Nitro-5-(trifluoromethyl)benzoyl chloride is a chemical compound with the molecular formula C8H3ClF3NO3. It is a derivative of benzoyl chloride, characterized by the presence of a nitro group and a trifluoromethyl group on the benzene ring. This compound is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Nitro-5-(trifluoromethyl)benzoyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-nitro-5-(trifluoromethyl)benzoic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the benzoic acid is treated with thionyl chloride at elevated temperatures to produce the desired benzoyl chloride derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for efficiency and yield, ensuring the compound is produced in sufficient quantities for commercial use.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-5-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted benzoyl derivatives.

    Reduction: The primary product is 3-amino-5-(trifluoromethyl)benzoyl chloride.

    Coupling: Products are often complex organic molecules with extended carbon chains.

Scientific Research Applications

3-Nitro-5-(trifluoromethyl)benzoyl chloride is utilized in several scientific research fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-5-(trifluoromethyl)benzoyl chloride is unique due to the combination of its nitro and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties make it particularly useful in specific synthetic applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-nitro-5-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NO3/c9-7(14)4-1-5(8(10,11)12)3-6(2-4)13(15)16/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFYRJZINHXBSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626880
Record name 3-Nitro-5-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

782-79-6
Record name 3-Nitro-5-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-nitro-5-(trifluoromethyl)benzoic acid (2.00 g, 8.51 mmol) in thionyl chloride (12.4 ml, 170 mmol) was heated at 90° C. for 2 hours. The solution was cooled to room temperature, concentrated, and azeotroped with toluene to provide 3-nitro-5-(trifluoromethyl)benzoyl chloride as a liquid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
12.4 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 3-nitro-5-(trifluoromethyl)benzoic acid (2 g, 8.51 mmol) in DCM (30 mL) was added SOCl2 (1.242 mL, 17.01 mmol) at 20° C. The mixture was stirred at 20° C. for 2 h. TLC (PE/EA=2:1, Rf=0.3) showed the reaction was finished. The mixture was concentrated to give 3-nitro-5-(trifluoromethyl)benzoyl chloride (1.8 g, 6.50 mmol, 76% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.242 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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